Nickel;zirconium

Hydrogen storage Metal hydrides PCT isotherm

Nickel zirconium (NiZr) with CAS 11146-73-9 is a stoichiometric equiatomic intermetallic compound (Ni50Zr50) that forms via congruent melting at approximately 1240°C (2264°F). The compound belongs to the binary Ni-Zr system, which includes multiple intermediate phases including Ni11Zr9, Ni10Zr7, Ni5Zr2, Ni5Zr, NiZr2, and Ni7Zr2, each with distinct melting behaviors and crystallographic structures.

Molecular Formula NiZr
Molecular Weight 149.92 g/mol
CAS No. 11146-73-9
Cat. No. B189724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel;zirconium
CAS11146-73-9
Molecular FormulaNiZr
Molecular Weight149.92 g/mol
Structural Identifiers
SMILES[Ni].[Zr]
InChIInChI=1S/Ni.Zr
InChIKeyZSJFLDUTBDIFLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Zirconium (NiZr) Intermetallic Compound CAS 11146-73-9: Procurement-Relevant Baseline Properties


Nickel zirconium (NiZr) with CAS 11146-73-9 is a stoichiometric equiatomic intermetallic compound (Ni50Zr50) that forms via congruent melting at approximately 1240°C (2264°F) [1]. The compound belongs to the binary Ni-Zr system, which includes multiple intermediate phases including Ni11Zr9, Ni10Zr7, Ni5Zr2, Ni5Zr, NiZr2, and Ni7Zr2, each with distinct melting behaviors and crystallographic structures [1]. NiZr can be prepared in both crystalline and amorphous forms depending on synthesis method (e.g., mechanical alloying, melt-spinning, magnetron sputtering), with the amorphous variants demonstrating unique hydrogen storage and catalytic properties distinct from their crystalline counterparts [2]. Unlike elemental Ni or Zr, the intermetallic bonding in NiZr confers specific electronic structure modifications and phase stability that underpin its specialized performance characteristics.

Why Generic Substitution of Nickel Zirconium NiZr CAS 11146-73-9 with Other Ni-Zr Stoichiometries or Pure Ni/Zr Fails


The Ni-Zr binary system contains at least eight distinct intermediate phases (Ni11Zr9, Ni10Zr7, Ni5Zr2, Ni5Zr, NiZr, NiZr2, Ni7Zr2) with markedly different melting points, crystal structures, and functional properties [1]. Pure nickel and pure zirconium cannot replicate the performance of NiZr because the intermetallic bonding creates unique electronic environments: Zr donates electron density to Ni, modifying d-band characteristics that directly impact hydrogen absorption thermodynamics, catalytic activity, and electrochemical behavior [2]. Furthermore, the phase diagram reveals that NiZr melts congruently at 1240°C while neighboring phases like NiZr2 (1110°C) and Ni7Zr2 (1410°C) exhibit entirely different thermal stability profiles [1]. Substituting amorphous Ni-Zr alloys with different Ni:Zr ratios fundamentally alters the interstitial site distribution available for hydrogen occupation—only specific Zr-rich tetrahedral environments (3Zr1Ni or 2Zr2Ni) provide the optimal binding energy for reversible hydrogen storage in the 1–10 atm pressure range [3]. The catalytic activation behavior also shows strong composition dependence, with Ni50Zr50 and Ni67Zr33 exhibiting activity increases exceeding two orders of magnitude during CO hydrogenation, while other stoichiometries do not demonstrate comparable activation [4].

Nickel Zirconium NiZr CAS 11146-73-9: Quantitative Comparative Evidence Guide for Scientific Selection


Hydrogen Storage Gravimetric Capacity: NiZr Intermetallic vs. LaNi5 and Pure Nickel

The NiZr intermetallic compound exhibits a gravimetric hydrogen storage capacity of 15–20 g H2 per kg material (1.5–2.0 wt%), which is substantially higher than the benchmark commercial hydrogen storage material LaNi5 (~1.4 wt%) [1]. This capacity advantage, combined with hydriding kinetics on the order of minutes at room temperature, positions NiZr as a technically relevant alternative to rare-earth-based hydrides for applications where gravimetric efficiency is critical [1].

Hydrogen storage Metal hydrides PCT isotherm

Catalytic Activity Enhancement Factor: Amorphous Ni50Zr50 vs. Pure Ni in CO Hydrogenation

Amorphous Ni50Zr50 and Ni67Zr33 alloys undergo spontaneous activation during CO hydrogenation that increases their catalytic activity by more than two orders of magnitude (factor >100) relative to their initial state [1]. In contrast, pure crystalline nickel does not exhibit this auto-activation behavior and demonstrates lower steady-state activity for CO hydrogenation [1]. The activation is attributed to the in-situ formation of a porous structure within the amorphous bulk alloy, which exposes fresh alloy surfaces and increases specific surface area during reaction [1].

Catalysis CO hydrogenation Amorphous alloy catalyst

Ethanol Steam Reforming Onset Temperature: NiZr/MCM-48 vs. Ni/MCM-48 Catalysts

NiZr-loaded MCM-48 bimetallic catalysts initiate hydrogen production from ethanol steam reforming at 350°C, which is approximately 200°C lower than the onset temperature (>550°C) required for mono-metallic Ni-loaded MCM-48 catalysts under identical conditions [1]. All three tested NiZr/MCM-48 compositions exhibited significantly higher reforming reactivity than the Ni-only catalyst [1].

Steam reforming Hydrogen production Bimetallic catalyst

Electrocatalytic Multifunctionality: Ni50Zr50 for MOR, HOR, and PRR in Acidic Media

The Ni50Zr50 alloy demonstrates electrocatalytic activity for three distinct reactions in acidic solution: methanol oxidation reaction (MOR), hydrogen oxidation reaction (HOR), and proton reduction reaction (PRR) [1]. The surface oxyhydroxide film formed on NiZr serves as the active electrocatalyst for MOR, with electron transfer occurring via nickel atoms in the film [1]. The alloy also forms mixed NiZrH and NiZrH3−x hydrides upon cathodic polarization, which function as active surfaces for HOR [1]. Pure nickel electrodes do not exhibit comparable MOR activity in acidic media and lack the hydride-mediated HOR pathway [1].

Electrocatalysis Methanol oxidation Hydrogen oxidation

Hydrogen Site Occupancy in Amorphous Ni-Zr: Quantified Tetrahedral Environment Distribution

In the pressure range relevant for practical hydrogen storage devices (1–10 atm), hydrogen atoms in amorphous Ni-Zr alloys exclusively occupy interstitial tetrahedral sites surrounded by either three Zr atoms and one Ni atom (3Zr1Ni) or two Zr atoms and two Ni atoms (2Zr2Ni) [1]. Effective medium theory calculations confirm that these specific site geometries provide optimal hydrogen binding energies for reversible storage [1]. This site-specific occupancy contrasts with crystalline intermetallic hydrides like LaNi5H6, where hydrogen occupies distinct crystallographic sites with different binding energies, and with pure metals, where hydrogen solubility is either negligible (Ni) or leads to irreversible hydride formation (Zr) [1].

Hydrogen storage Amorphous alloys Site occupancy

Congruent Melting and Phase Stability: NiZr vs. Peritectically-Formed Ni-Zr Intermetallics

NiZr melts congruently at 1240°C (2264°F), a characteristic shared with only two other phases in the Ni-Zr binary system: NiZr2 (1110°C) and Ni7Zr2 (1410°C) [1]. In contrast, the phases Ni11Zr9, Ni10Zr7, Ni5Zr2, and Ni5Zr form via peritectic reactions at 1170°C, 1160°C, 1180°C, and 1300°C respectively, meaning they undergo decomposition before reaching their liquidus [1]. Congruent melting ensures that NiZr can be processed via conventional melting and casting without the phase segregation or compositional inhomogeneity risks associated with peritectically-formed intermetallics.

Phase stability High-temperature materials Intermetallic compounds

Nickel Zirconium NiZr CAS 11146-73-9: Evidence-Based Application Scenarios for Research and Industrial Procurement


Hydrogen Storage Systems Requiring Gravimetric Capacity >1.5 wt% Without Rare-Earth Elements

NiZr intermetallic compound provides a gravimetric hydrogen storage capacity of 1.5–2.0 wt% with hydriding kinetics on the order of minutes at room temperature [5]. This capacity exceeds that of the commercial benchmark LaNi5 (~1.4 wt%) and avoids the supply-chain vulnerabilities and cost volatility associated with rare-earth elements. The interstitial site distribution (3Zr1Ni and 2Zr2Ni tetrahedral sites) in the 1–10 atm pressure range enables predictable PCT plateau pressures tunable via composition adjustment [2]. This scenario is particularly relevant for portable fuel cell power systems, hydrogen storage for unmanned aerial vehicles, and distributed hydrogen storage applications where gravimetric efficiency and supply-chain resilience are primary selection criteria.

Low-Temperature Ethanol Steam Reforming for Distributed Hydrogen Production

NiZr/MCM-48 bimetallic catalysts enable hydrogen production from ethanol steam reforming at 350°C, a ~200°C reduction compared to the >550°C onset temperature of mono-metallic Ni/MCM-48 catalysts [5]. This significant temperature reduction translates to lower energy input requirements, compatibility with lower-cost reactor materials, and improved process economics for small-to-medium scale hydrogen generation. The evidence supports procurement of NiZr-based catalysts for on-site hydrogen production from bioethanol at renewable energy facilities, agricultural processing sites, and decentralized hydrogen refueling stations where high-temperature steam reforming infrastructure is impractical or cost-prohibitive.

Amorphous Alloy Catalysts with In-Situ Activation for CO Hydrogenation

Amorphous Ni50Zr50 and Ni67Zr33 alloys exhibit spontaneous catalytic activation during CO hydrogenation, with activity increasing by more than two orders of magnitude (>100×) during reaction [5]. This auto-activation behavior, driven by the in-situ formation of a porous structure within the amorphous bulk alloy, is not observed in pure nickel catalysts [5]. The evidence supports procurement of amorphous NiZr alloys for Fischer-Tropsch synthesis, CO methanation, and carbon monoxide hydrogenation processes where catalyst activity enhancement during operation reduces initial catalyst loading requirements and extends operational lifetime between regeneration cycles.

Multifunctional Electrocatalyst Electrodes for Acidic Media Energy Conversion Devices

Ni50Zr50 alloy electrodes demonstrate electrocatalytic activity for methanol oxidation (MOR), hydrogen oxidation (HOR), and proton reduction (PRR) in acidic solution, a multifunctionality not available with pure Ni electrodes [5]. The surface oxyhydroxide film catalyzes MOR, while the formation of mixed NiZrH and NiZrH3−x hydrides upon cathodic polarization provides an active surface for HOR [5]. The hydride, though unstable in acid, is a candidate negative electrode material for alkaline metal-air or nickel-metal hydride secondary batteries [5]. This scenario supports procurement for direct methanol fuel cell anode development, metal hydride battery electrodes, and electrochemical hydrogen separation membrane applications requiring acid-stable, multifunctional electrocatalyst surfaces.

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